![molecular formula C29H22BrN3O2 B11085851 (2Z)-4-(4-bromophenyl)-2-[(diphenylmethylidene)hydrazinylidene]-4-oxo-N-phenylbutanamide](/img/structure/B11085851.png)
(2Z)-4-(4-bromophenyl)-2-[(diphenylmethylidene)hydrazinylidene]-4-oxo-N-phenylbutanamide
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Overview
Description
(2Z)-4-(4-BROMOPHENYL)-2-[2-(DIPHENYLMETHYLIDENE)HYDRAZIN-1-YLIDENE]-4-OXO-N-PHENYLBUTANAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a bromophenyl group, a diphenylmethylidene hydrazine moiety, and a phenylbutanamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-4-(4-BROMOPHENYL)-2-[2-(DIPHENYLMETHYLIDENE)HYDRAZIN-1-YLIDENE]-4-OXO-N-PHENYLBUTANAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the hydrazone intermediate: This step involves the reaction of diphenylmethanone with hydrazine hydrate under acidic conditions to form the diphenylmethylidene hydrazine intermediate.
Bromination: The intermediate is then brominated using bromine or a brominating agent to introduce the bromophenyl group.
Coupling reaction: The brominated intermediate is coupled with 4-oxo-N-phenylbutanamide under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
(2Z)-4-(4-BROMOPHENYL)-2-[2-(DIPHENYLMETHYLIDENE)HYDRAZIN-1-YLIDENE]-4-OXO-N-PHENYLBUTANAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(2Z)-4-(4-BROMOPHENYL)-2-[2-(DIPHENYLMETHYLIDENE)HYDRAZIN-1-YLIDENE]-4-OXO-N-PHENYLBUTANAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2Z)-4-(4-BROMOPHENYL)-2-[2-(DIPHENYLMETHYLIDENE)HYDRAZIN-1-YLIDENE]-4-OXO-N-PHENYLBUTANAMIDE involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-4-(4-CHLOROPHENYL)-2-[2-(DIPHENYLMETHYLIDENE)HYDRAZIN-1-YLIDENE]-4-OXO-N-PHENYLBUTANAMIDE
- (2Z)-4-(4-FLUOROPHENYL)-2-[2-(DIPHENYLMETHYLIDENE)HYDRAZIN-1-YLIDENE]-4-OXO-N-PHENYLBUTANAMIDE
Uniqueness
(2Z)-4-(4-BROMOPHENYL)-2-[2-(DIPHENYLMETHYLIDENE)HYDRAZIN-1-YLIDENE]-4-OXO-N-PHENYLBUTANAMIDE is unique due to the presence of the bromophenyl group, which can impart distinct chemical and biological properties compared to its chloro- and fluoro- analogs. The bromine atom can influence the compound’s reactivity, binding affinity to molecular targets, and overall stability.
Properties
Molecular Formula |
C29H22BrN3O2 |
---|---|
Molecular Weight |
524.4 g/mol |
IUPAC Name |
(2Z)-2-(benzhydrylidenehydrazinylidene)-4-(4-bromophenyl)-4-oxo-N-phenylbutanamide |
InChI |
InChI=1S/C29H22BrN3O2/c30-24-18-16-21(17-19-24)27(34)20-26(29(35)31-25-14-8-3-9-15-25)32-33-28(22-10-4-1-5-11-22)23-12-6-2-7-13-23/h1-19H,20H2,(H,31,35)/b32-26- |
InChI Key |
GVBBHAFAYNWEEX-FSRJSHLRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=N/N=C(/CC(=O)C2=CC=C(C=C2)Br)\C(=O)NC3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C(=NN=C(CC(=O)C2=CC=C(C=C2)Br)C(=O)NC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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